molecular formula C12H8Cl2O4S4 B1603046 Bis(4-chlorosulfonylphenyl)disulfide CAS No. 27738-91-6

Bis(4-chlorosulfonylphenyl)disulfide

Cat. No.: B1603046
CAS No.: 27738-91-6
M. Wt: 415.4 g/mol
InChI Key: VUKZJNCBRXLCAA-UHFFFAOYSA-N
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Preparation Methods

Bis(4-chlorosulfonylphenyl)disulfide can be synthesized through several methods. One common method involves the oxidation of 4-chlorophenylthiol . Another method includes a microwave-assisted reaction between elemental sulfur and 1-chloro-4-iodobenzene in the presence of CuO nanopowder as a catalyst . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Bis(4-chlorosulfonylphenyl)disulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Major products formed from these reactions include poly(p-phenylene sulfide) via thermolysis .

Scientific Research Applications

Bis(4-chlorosulfonylphenyl)disulfide has a wide range of scientific research applications. In chemistry, it is used to synthesize non-symmetrical heterodimers such as 4-chlorophenyl-2′-nitrophenyl disulfide . In biology and medicine, it is used in the development of various pharmaceuticals and as a reagent in biochemical assays. In industry, it is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Bis(4-chlorosulfonylphenyl)disulfide involves its ability to form disulfide bonds, which can interact with various molecular targets and pathways. This interaction can lead to the formation of complex molecular structures and the modulation of biochemical pathways, making it useful in various applications .

Properties

IUPAC Name

4-[(4-chlorosulfonylphenyl)disulfanyl]benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O4S4/c13-21(15,16)11-5-1-9(2-6-11)19-20-10-3-7-12(8-4-10)22(14,17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKZJNCBRXLCAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SSC2=CC=C(C=C2)S(=O)(=O)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O4S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625149
Record name 4,4'-Disulfanediyldi(benzene-1-sulfonyl chloride)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27738-91-6
Record name 4,4'-Disulfanediyldi(benzene-1-sulfonyl chloride)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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